![molecular formula C13H26N2O B7555106 1-[2-(Piperidin-3-ylmethoxy)ethyl]piperidine](/img/structure/B7555106.png)
1-[2-(Piperidin-3-ylmethoxy)ethyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Piperidin-3-ylmethoxy)ethyl]piperidine is a synthetic compound that has gained interest in the scientific community due to its potential applications in biochemical and physiological research. This compound is commonly referred to as PMEP, and it has shown promising results in various studies.
Mecanismo De Acción
PMEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various physiological processes, including learning and memory, anxiety, and pain perception. PMEP binds to the allosteric site of mGluR5, inhibiting its activity and reducing the downstream signaling cascade. This mechanism of action has been studied extensively and has been shown to have potential therapeutic applications in various neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of PMEP are primarily related to its mechanism of action. By inhibiting the activity of mGluR5, PMEP reduces the release of glutamate, a neurotransmitter that is involved in various physiological processes. This reduction in glutamate release has been shown to have anxiolytic and analgesic effects in animal models. PMEP has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PMEP in lab experiments is its specificity for mGluR5. This specificity allows researchers to study the effects of mGluR5 inhibition on various physiological processes without affecting other receptors. However, PMEP has a relatively short half-life, which can make it difficult to maintain a consistent concentration in in vitro experiments. Additionally, PMEP has low solubility in water, which can make it difficult to administer in in vivo experiments.
Direcciones Futuras
There are several future directions for research on PMEP. One potential direction is to investigate the therapeutic potential of PMEP in neurological disorders, such as Alzheimer's disease, Parkinson's disease, and anxiety disorders. Another potential direction is to develop more potent and selective mGluR5 antagonists based on the structure of PMEP. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of PMEP in animal models and humans.
Métodos De Síntesis
The synthesis of PMEP involves the reaction of 1-(piperidin-3-yl)ethanone with sodium hydride in the presence of 1,2-dibromoethane. This reaction yields 1-[2-(Piperidin-3-ylmethoxy)ethyl]piperidine, which can be purified through column chromatography. The purity of PMEP can be verified through nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
PMEP has been used in various scientific research studies, including neurobiology, pharmacology, and toxicology. In neurobiology, PMEP has been used to study the role of glutamate receptors in synaptic plasticity. PMEP has also been used in pharmacology to investigate the effects of glutamate receptor antagonists on anxiety-like behavior in rats. In toxicology, PMEP has been used to study the toxicity of environmental pollutants on the nervous system.
Propiedades
IUPAC Name |
1-[2-(piperidin-3-ylmethoxy)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-2-7-15(8-3-1)9-10-16-12-13-5-4-6-14-11-13/h13-14H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBODWOFXCCCOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOCC2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Piperidin-3-ylmethoxy)ethyl]piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

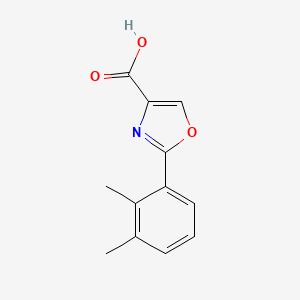
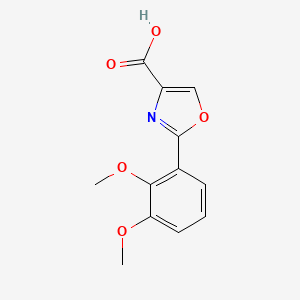
![(E)-N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-2-phenylethenesulfonamide](/img/structure/B7555047.png)
![5-bromo-N-[2-(3-methylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B7555050.png)
![(2Z)-2-[3-[2-(4-chlorophenyl)-2-hydroxyethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetonitrile](/img/structure/B7555056.png)
![2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B7555069.png)
![3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol](/img/structure/B7555075.png)
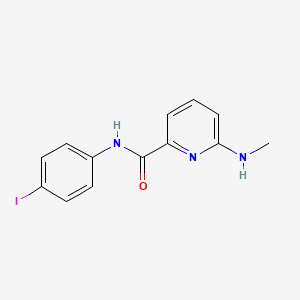
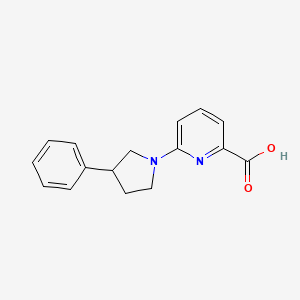
![3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7555089.png)
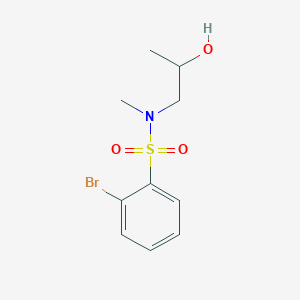
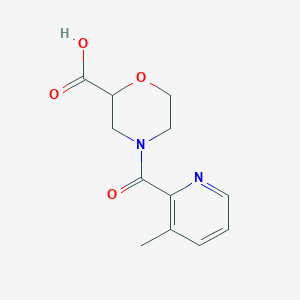
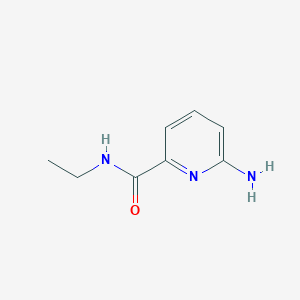
![6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7555119.png)